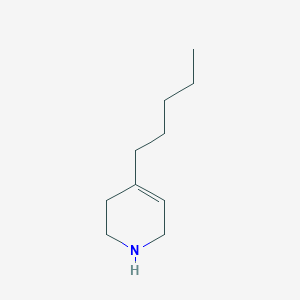

4-Pentyl-1,2,3,6-tetrahydro-pyridine

Description

4-Pentyl-1,2,3,6-tetrahydro-pyridine (4-Pentyl-THP) is a pyridine derivative characterized by a partially hydrogenated pyridine ring substituted with a pentyl group at the 4-position. Pyridine derivatives with varying substituents are critical in neuroscience research, particularly in modeling Parkinson’s disease (PD) and studying metabolic pathways .

Properties

IUPAC Name |

4-pentyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-3-4-5-10-6-8-11-9-7-10/h6,11H,2-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLDHVXMOYZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Workflow and Optimization

In a patented route, 3-bromo-4-methylpyridine undergoes methoxylation via nucleophilic aromatic substitution (SNAr) with sodium methoxide in dimethylformamide (DMF) at 130°C under nitrogen, yielding 3-methoxy-4-methylpyridine. Subsequent benzylation with benzyl chloride forms a pyridinium salt, which is reduced using sodium borohydride (NaBH4) in methanol at 10–25°C. This two-step process achieves an 82.1% yield of 1-benzyl-5-methoxy-4-methyl-1,2,3,6-tetrahydropyridine.

Critical Parameters:

-

Solvent Choice: Methanol facilitates borohydride solubility and stabilizes intermediates.

-

Temperature Control: Exothermic reduction necessitates cooling to prevent over-reduction to piperidine.

-

Substituent Effects: Electron-donating groups (e.g., methoxy) enhance pyridinium stability but may hinder reduction kinetics.

Pentyl Group Introduction

To incorporate the pentyl moiety, analogous routes replace benzyl chloride with pentyl-containing alkylating agents. For example, 3-methoxy-4-methylpyridine reacts with 1-bromopentane under phase-transfer conditions, forming a pentyl-substituted pyridinium intermediate. Reduction with NaBH4 then yields 4-pentyl-1,2,3,6-tetrahydropyridine. However, steric hindrance from the pentyl chain can reduce yields compared to benzyl derivatives.

Tandem Cyclization of Aldehydes and Propargylamine

A tandem synthesis strategy developed by RSC authors enables direct construction of pyridine rings with pentyl substituents. This method couples α,β-unsaturated aldehydes with propargylamine, followed by thermal cyclization.

Reaction Mechanism and Scope

The process begins with condensation between (E)-α-amyl cinnamaldehyde (bearing a pentyl group) and propargylamine in DMF at room temperature, forming an enamine intermediate. Heating to 80°C induces a 6π-electrocyclic ring-closure, yielding 3-methyl-5-pentyl-4-phenylpyridine with 91% efficiency. While the product is a fully aromatic pyridine, modifications to the aldehyde structure (e.g., replacing phenyl with hydrogen) could favor partial saturation.

Advantages:

-

Atom Economy: Avoids pre-functionalized pyridine precursors.

-

Modularity: Aldehyde substituents dictate the final product’s alkyl/aryl groups.

Limitations:

-

Stereochemical Control: The cis/trans configuration of the aldehyde impacts cyclization efficiency.

-

Functional Group Tolerance: Electron-withdrawing groups on the aldehyde may destabilize intermediates.

Reductive Amination of Piperidinone Precursors

Reductive amination offers a route to 4-pentyl-1,2,3,6-tetrahydropyridine by converting ketone precursors into secondary amines.

Ketone Synthesis and Reduction

4-Pentylpiperidin-3-one serves as a key intermediate, synthesized via hydrolysis of 1-benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine under acidic conditions. Treatment with methylamine and a reductant (e.g., sodium cyanoborohydride) in methanol at −5–30°C induces reductive amination, yielding the target compound after hydrochloride salt formation.

Optimization Insights:

-

Acid Selection: Hydrochloric acid ensures complete hydrolysis of alkoxy groups without side reactions.

-

Reductant Compatibility: Sodium cyanoborohydride minimizes over-reduction compared to LiAlH4.

Comparative Analysis of Methods

Industrial Considerations:

-

The partial reduction method’s reliance on NaBH4 and methanol aligns with large-scale safety protocols.

-

Tandem cyclization requires stringent temperature control, complicating reactor design.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form fully saturated piperidine derivatives.

Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridines, pyridines, and piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Pentyl-1,2,3,6-tetrahydro-pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in studies related to neurotransmitter function and neurodegenerative diseases.

Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Pentyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to neurotoxic metabolites that affect dopaminergic neurons. This interaction is mediated by enzymes such as monoamine oxidase B (MAO-B), which converts the compound into active metabolites that can cross the blood-brain barrier and exert their effects on the central nervous system .

Comparison with Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydro-pyridine)

Structural Features :

- Substituents : Methyl group at position 1, phenyl group at position 3.

- Molecular Formula : C₁₂H₁₅N.

Key Findings :

- MPTP is metabolized by cytochrome P450 2D6 (CYP2D6) to 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that selectively destroys dopaminergic neurons .

- In nonhuman primates, MPTP induces PD-like symptoms, including dopamine depletion in the substantia nigra, rigidity, and bradykinesia .

- Overexpression of cerebral dopamine neurotrophic factor (CDNF) in MPTP-lesioned rats reduces neuroinflammation and restores motor function .

Comparison with 4-Pentyl-THP :

N-Methyltetrahydro-β-carbolines

Structural Features :

- Substituents : Methyl group at position 1, aromatic β-carboline ring.

- Molecular Formula : Varies (e.g., C₁₁H₁₂N₂ for harmane).

Key Findings :

- These endogenous analogs of MPTP are oxidized by heme peroxidases to neurotoxic β-carbolinium cations, similar to MPP⁺ .

Comparison with 4-Pentyl-THP :

- Unlike β-carbolines, 4-Pentyl-THP lacks an aromatic fused ring system, which may reduce its propensity for redox cycling and oxidative stress.

1-Propyl-4-(3-methylsulfanylphenyl)-1,2,3,6-tetrahydro-pyridine

Structural Features :

Key Findings :

- No direct neurotoxicity data are available, but the methylsulfanyl group may influence metabolic stability and interaction with sulfur-dependent enzymes.

Comparison with 4-Pentyl-THP :

- The sulfur-containing substituent in this compound contrasts with 4-Pentyl-THP’s aliphatic chain, which may alter solubility and metabolic pathways (e.g., sulfoxidation vs. alkyl chain oxidation).

4-Methyl-1,2,3,6-tetrahydro-pyridine Hydrochloride

Key Findings :

Comparison with 4-Pentyl-THP :

- The shorter methyl group at position 4 (vs.

Critical Analysis of Substituent Effects

- Lipophilicity : Longer alkyl chains (e.g., pentyl) enhance membrane permeability but may reduce aqueous solubility.

- Metabolic Activation : Bulky substituents (e.g., phenyl, pentyl) could hinder CYP-mediated oxidation, reducing neurotoxicity compared to MPTP.

- Electron-Donating Groups : Methylsulfanyl and alkyl groups may stabilize radical intermediates, influencing redox cycling .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-pentyl-1,2,3,6-tetrahydro-pyridine, and how is structural purity validated?

- Methodological Answer:

- Synthesis Routes: Alkylation of tetrahydropyridine precursors using nucleophilic substitution or catalytic hydrogenation. For example, 6-alkyl-THP derivatives (e.g., 6-ethyl or 6-pentadecyl) are synthesized via reductive amination or Grignard reactions, achieving yields >90% .

- Structural Confirmation:

- NMR Spectroscopy: and NMR to verify alkyl chain integration and ring conformation.

- High-Resolution Mass Spectrometry (HRESIMS): Confirm molecular weight and fragmentation patterns .

- Example Table: Synthesis Conditions for Alkyl-THP Derivatives

| Alkyl Chain Length | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pentyl (C5) | 12–24 | 85–92 | ≥98% |

| Ethyl (C2) | 8–12 | 90–95 | ≥99% |

| Adapted from alkyl-THP synthesis protocols . |

Q. Which analytical techniques are optimal for quantifying 4-pentyl-THP in biological samples?

- Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with electrospray ionization (ESI) for high sensitivity.

- Gas Chromatography (GC-MS): Derivatize samples to improve volatility (e.g., silylation) .

- Reference Standards: Cross-validate with NIST spectral libraries for fragmentation patterns .

Q. What in vitro models are suitable for preliminary neurotoxicity screening?

- Methodological Answer:

- Cell Lines: Dopaminergic neuron models (e.g., SH-SY5Y, MN9D) to assess mitochondrial dysfunction via MTT or ATP assays .

- Key Endpoints:

- Mitochondrial complex I inhibition (e.g., rotenone-sensitive NADH dehydrogenase activity).

- Reactive oxygen species (ROS) using DCFH-DA probes .

Advanced Research Questions

Q. How do sex differences impact neurotoxic outcomes in preclinical models?

- Methodological Answer:

- Experimental Design: Use age-matched male and female cohorts. Monitor monoamine oxidase-B (MAO-B) activity, which metabolizes tetrahydropyridines to toxic cations (e.g., MPP+ in MPTP models) .

- Key Finding: Female rodents often exhibit lower MAO-B activity, altering metabolite generation and neurotoxicity .

Q. What protocols optimize chronic exposure studies for neurodegenerative modeling?

- Methodological Answer:

- Chronic Dosing: Co-administer probenecid (a renal transport inhibitor) to prolong compound half-life. For MPTP, this induces sustained dopaminergic degeneration over weeks .

- Dosing Regimen Example:

| Model Type | Dose (mg/kg) | Frequency | Duration |

|---|---|---|---|

| Acute MPTP | 20–30 | 4 doses | 24 h |

| Chronic MPTP/P | 10–15 | Twice weekly | 5 weeks |

| Adapted from chronic MPTP/P protocols . |

Q. How can researchers address strain-specific susceptibility to neurotoxicity?

- Methodological Answer:

- Strain Selection: Test multiple genetically diverse strains (e.g., C57BL/6, BALB/c). MPTP studies show C57BL/6 mice are highly susceptible due to autosomal dominant inheritance of vulnerability factors .

- Data Normalization: Use littermate controls and adjust for baseline dopamine levels.

- Example Table: Strain Susceptibility to MPTP Neurotoxicity

| Strain | Dopamine Depletion (%) | Nigral Neuron Loss (%) |

|---|---|---|

| C57BL/6 | 80–90 | 60–70 |

| BALB/c | 30–40 | 20–30 |

| CD-1 | 50–60 | 40–50 |

| Data derived from multi-strain analyses . |

Q. What mechanisms underlie selective dopaminergic neuron vulnerability?

- Methodological Answer:

- Uptake Pathways: Dopamine transporter (DAT)-mediated uptake of toxic metabolites (e.g., MPP+). Validate using DAT inhibitors (e.g., nomifensine) .

- Mitochondrial Dysfunction: Assess respiratory chain complexes via Seahorse assays. MPTP inhibits complex I, inducing ATP depletion .

Q. How can oxidative stress be quantified in tetrahydropyridine-treated models?

- Methodological Answer:

- Biomarkers:

- Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay .

- Antioxidant Enzymes: Superoxide dismutase (SOD) and catalase (CAT) activity in midbrain homogenates .

- Advanced Tools: LC-MS/MS for 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a DNA oxidation marker.

Key Considerations for Data Contradictions

- Strain/Species Variability: Always report genetic backgrounds and housing conditions .

- Metabolic Profiling: Quantify parent compound and metabolites (e.g., via LC-MS) to resolve dose-response disparities .

- Statistical Power: Use multivariate analysis to account for sex, age, and genetic factors in neurotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.